1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 typically involves the esterification of glycerol with oleic acid and palmitic acid. The process begins with the esterification of glycerol with oleic acid to form 1,2-dioleoyl-glycerol. This intermediate is then esterified with palmitic acid to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 has a wide range of scientific research applications:
Chemistry: Used as a standard in lipid research and for studying the properties of triacylglycerols.
Biology: Investigated for its role in cellular processes and membrane dynamics.
Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of cosmetics and food products .
Mechanism of Action
The mechanism of action of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 involves its incorporation into cellular membranes, where it influences membrane fluidity and dynamics. It interacts with various molecular targets, including membrane proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-3-oleoyl-rac-glycerol: Contains palmitic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position.
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol: Contains linoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
Uniqueness
1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. This composition makes it particularly useful in lipid research and various industrial applications .
Properties
Molecular Formula |
C55H102O6 |
---|---|
Molecular Weight |
864.4 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26-/i50D2,51D2,52D |
InChI Key |
JFISYPWOVQNHLS-KABSAWGVSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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